Ajmaline phenylbarbiturate

CAS No.: 81424-61-5

Cat. No.: VC1717661

Molecular Formula: C30H34N4O5

Molecular Weight: 530.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81424-61-5 |

|---|---|

| Molecular Formula | C30H34N4O5 |

| Molecular Weight | 530.6 g/mol |

| IUPAC Name | (9R,10S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;5-phenyl-1,3-diazinane-2,4,6-trione |

| Standard InChI | InChI=1S/C20H26N2O2.C10H8N2O3/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;1-5,7H,(H2,11,12,13,14,15)/t10-,11?,14-,15-,16?,17-,18?,19+,20?;/m0./s1 |

| Standard InChI Key | FQHDUMDHVKEPDU-MNGKQSICSA-N |

| Isomeric SMILES | CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)O.C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O |

| SMILES | CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O |

| Canonical SMILES | CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O |

Introduction

Chemical Identity and Structure

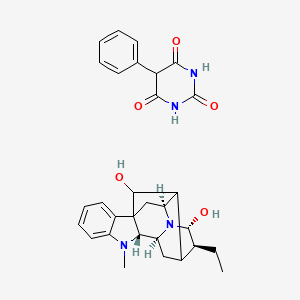

Ajmaline phenylbarbiturate is chemically described as 5-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione-(16ξ,17R,21α)-ajmalan-17,21-diol (1:1) . It represents a stoichiometric combination of the indole alkaloid ajmaline with phenylbarbiturate. The compound possesses a complex molecular structure that incorporates the characteristic ring systems of both parent compounds.

The key chemical identifiers and physical properties of ajmaline phenylbarbiturate include:

| Property | Value |

|---|---|

| CAS Number | 81424-61-5 |

| Molecular Formula | C30H34N4O5 |

| Molecular Weight | 530.615 g/mol |

| InChIKey | FQHDUMDHVKEPDU-MNGKQSICSA-N |

| PSA | 122 |

| Synonyms | 1215 S; 1215-S; AJ-PBB |

| IUPAC Name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-phenyl-, compd. with (16ξ,17R,21α)-ajmalan-17,21-diol (1:1) |

The compound contains the structural elements of ajmaline, a Rauwolfia alkaloid with a complex pentacyclic structure, combined with phenylbarbiturate in a precise 1:1 ratio . This formation results in specific physicochemical properties that distinguish it from either of its component compounds.

Pharmacological Properties

The pharmacological activity of ajmaline phenylbarbiturate derives primarily from its ajmaline component, which functions as a potent sodium channel blocker with specific effects on cardiac electrophysiology . The compound's barbiturate component potentially contributes additional pharmacological effects, though these have been less extensively characterized in the literature.

Mechanism of Action

Ajmaline, the active component, exerts its primary effect by blocking voltage-gated sodium channels (Nav1.5) in cardiac tissue . Recent research has demonstrated that ajmaline's pharmacological profile is more complex than initially understood, affecting multiple cardiac ion channels:

-

Sodium channel blockade: Ajmaline binds to and blocks sodium channels in both their open and inactivated states, inhibiting the fast inward sodium current (INa) that initiates cardiac action potentials .

-

Potassium channel effects: Research has revealed that ajmaline also affects potassium channels, particularly the transient outward current (Ito). Whole-cell patch clamp experiments demonstrated a reduced Ito total charge with an IC50 of 216 μM for ajmaline .

-

Calcium channel interactions: When combined with calcium channel blockers like verapamil, ajmaline can produce distinct electrophysiological effects that may include polymorphic ventricular tachycardia .

The N-propyl derivative of ajmaline (NPA) has been studied to better understand the mechanism of sodium channel blockade. Research indicates that permanently charged NPA and protonated ajmaline primarily interact with open channels, while unprotonated ajmaline predominantly acts on inactivated sodium channels .

Pharmacokinetics

The metabolism of ajmaline is notably complex, involving multiple pathways that contribute to significant interindividual variability in drug response . Key aspects of ajmaline pharmacokinetics include:

-

Metabolic pathways: Ajmaline undergoes mono- and di-hydroxylation of the benzene ring with subsequent O-methylation, reduction of the C-21 position, oxidation of both C-17 and C-21-hydroxyl functions, and N-oxidation .

-

Variability factors: Response to ajmaline is influenced by liver metabolism efficiency, kidney function, plasma protein binding characteristics, and genetic variability in ajmaline-metabolizing enzymes .

These pharmacokinetic properties are critical considerations when ajmaline phenylbarbiturate is used in diagnostic or therapeutic contexts, as they may affect both efficacy and safety profiles.

Clinical Applications

Diagnostic Use in Brugada Syndrome

The primary clinical application of ajmaline is as a diagnostic agent in the detection of Brugada syndrome (BrS), a genetic cardiac disorder associated with an increased risk of sudden cardiac death . As a component of ajmaline phenylbarbiturate, it is used in provocation testing to unmask the characteristic type 1 Brugada electrocardiogram pattern.

The diagnostic procedure typically involves:

-

Intravenous administration of ajmaline at a dose of approximately 1 mg/kg under continuous electrocardiographic monitoring .

-

Observation for the development of the characteristic type 1 Brugada pattern, characterized by coved ST-segment elevation ≥2 mm in the right precordial leads followed by a negative T-wave .

It's important to note that recent research has questioned the specificity of drug-induced type 1 Brugada patterns (DI-T1BP). Current clinical guidelines no longer consider an isolated DI-T1BP as definitively diagnostic of Brugada syndrome without additional clinical or genetic evidence . Research has demonstrated that genetic variation influences both the susceptibility to Brugada syndrome and the electrocardiographic response to sodium channel blocker provocation .

Current Research Perspectives

A notable research direction involves improving understanding of the genetic factors that influence response to ajmaline. A clinical trial examined the electrocardiographic response to ajmaline in systematically recruited healthy White subjects and explored relationships with common and rare genetic variations . This research aims to clarify the significance of drug-induced electrocardiographic changes and their relationship to underlying cardiac pathophysiology.

Additional research has investigated ajmaline's effects on multiple cardiac ion channels beyond sodium channels. Studies using terfenadine to block both sodium and calcium currents demonstrated that combined ion channel blockade can result in loss of the epicardial action potential dome, ST segment elevation, phase 2 reentry, and spontaneous polymorphic ventricular tachycardia or fibrillation . These effects were normalized with 4-aminopyridine, which inhibits the transient outward current (Ito) .

These findings suggest a more complex electrophysiological profile for ajmaline than previously recognized, with potential implications for both diagnostic applications and understanding of cardiac arrhythmia mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume